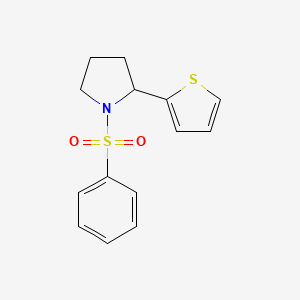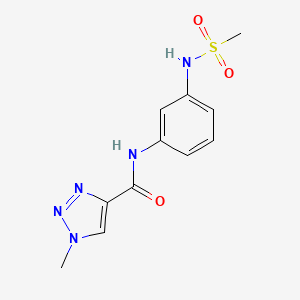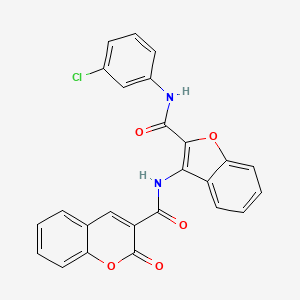![molecular formula C25H29F3N2O3S B3007315 1-[(E)-2-phenylethenyl]sulfonyl-N-[1-[3-(trifluoromethyl)phenyl]butyl]piperidine-4-carboxamide CAS No. 1252568-95-8](/img/structure/B3007315.png)
1-[(E)-2-phenylethenyl]sulfonyl-N-[1-[3-(trifluoromethyl)phenyl]butyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "1-[(E)-2-phenylethenyl]sulfonyl-N-[1-[3-(trifluoromethyl)phenyl]butyl]piperidine-4-carboxamide" is a structurally complex molecule that may be related to the class of sulfonamides and piperidines, which are known for their diverse biological activities. Sulfonamides, in particular, have been studied for their potential as antibacterial agents and receptor antagonists . Piperidine derivatives are also of interest due to their pharmacological properties, including acting as agonists for certain receptors .
Synthesis Analysis
The synthesis of related sulfonamide compounds typically involves nucleophilic substitution reactions. For instance, the synthesis of N-sulfonated derivatives of 1-[(E)-3-phenyl-2-propenyl]piperazine was achieved by reacting the piperazine with various sulfonyl chlorides at an alkaline pH . This method could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can be characterized using techniques such as X-ray crystallography, NMR, and IR spectroscopy. For example, the crystal structure of 4-phenyl-piperazine-1-sulfonamide was elucidated using X-ray crystallography, revealing a monoclinic system with specific cell parameters and the presence of hydrogen bonds and π-π stacking interactions . These techniques could be employed to determine the precise molecular structure of "this compound".
Chemical Reactions Analysis
Sulfonamide compounds can participate in various chemical reactions. For instance, the combination of 1-benzenesulfinyl piperidine with trifluoromethanesulfonic anhydride has been used to activate thioglycosides, suggesting that sulfonamide groups can be reactive under certain conditions . This reactivity could be relevant when considering the chemical reactions that the compound might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide and piperidine derivatives can vary widely. However, they often exhibit significant biological activity, as seen in the potent and selective human beta(3) agonists derived from (4-piperidin-1-yl)-phenyl sulfonamides . Additionally, the bioavailability and brain penetration of these compounds can be enhanced through structural modifications, such as N-alkyl substitution or the introduction of cyano- and carboxamidophenylsulfonyl groups . These modifications could influence the solubility, stability, and overall pharmacokinetic profile of the compound .
Scientific Research Applications
Bioactivity and Enzyme Inhibition
A study focused on synthesizing and characterizing various O-substituted derivatives of a related compound, highlighting their potential in targeting enzymes like lipoxygenase (LOX), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). These derivatives demonstrated significant activity against the BChE enzyme, suggesting potential applications in enzyme inhibition and therapeutic research (Khalid et al., 2013).
Catalytic Applications
A study described the use of sulfonamides, including compounds similar to 1-[(E)-2-phenylethenyl]sulfonyl-N-[1-[3-(trifluoromethyl)phenyl]butyl]piperidine-4-carboxamide, in catalytic reactions. These compounds showed promise in oxidative conditions, leading to the production of heterocyclic compounds like N-sulfonylpyrrolidines. This research opens up avenues for using these compounds in synthetic organic chemistry and catalysis (Moskalik et al., 2017).
Molecular Docking and Inhibition Studies
Another study involved the synthesis of N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl) piperidine-4-carbohydrazide derivatives, closely related to the compound . These derivatives were evaluated for their enzyme inhibition capabilities against AChE and BChE, showing strong potential as inhibitors. Molecular docking studies also suggested their strong interaction with human proteins, emphasizing their relevance in medicinal chemistry (Khalid, Rehman, & Abbasi, 2014).
Lewis Basic Catalyst Applications
Research into l-Piperazine-2-carboxylic acid derived N-formamides, which are structurally related to the target compound, revealed their efficacy as Lewis basic catalysts. These compounds showed high enantioselectivity and yields in various substrates, indicating their usefulness in asymmetric synthesis and catalytic applications (Wang et al., 2006).
Tumor Necrosis Factor-alpha Inhibition
A study synthesized derivatives incorporating elements of the target compound structure and investigated their inhibitory activities against tumor necrosis factor-alpha and matrix metalloproteinase. The results highlighted the potential of these compounds in therapeutic applications, particularly in inflammatory diseases and cancer research (Venkatesan et al., 2004).
Antibacterial Activity
A study synthesized N, N-Diethylamide bearing benzenesulfonamide derivatives, structurally similar to the compound , and evaluated their antibacterial activity. The findings demonstrated potent antibacterial properties, suggesting potential applications in the development of new antimicrobial agents (Ajani et al., 2013).
properties
IUPAC Name |
1-[(E)-2-phenylethenyl]sulfonyl-N-[1-[3-(trifluoromethyl)phenyl]butyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29F3N2O3S/c1-2-7-23(21-10-6-11-22(18-21)25(26,27)28)29-24(31)20-12-15-30(16-13-20)34(32,33)17-14-19-8-4-3-5-9-19/h3-6,8-11,14,17-18,20,23H,2,7,12-13,15-16H2,1H3,(H,29,31)/b17-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPBSTZYUBZTBG-SAPNQHFASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC(=CC=C1)C(F)(F)F)NC(=O)C2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(C1=CC(=CC=C1)C(F)(F)F)NC(=O)C2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-tert-butyl 4-ethyl 3-methyl-6,7-dihydro-3H-imidazo[4,5-c]pyridine-4,5(4H)-dicarboxylate](/img/structure/B3007232.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3007235.png)
![N-(3,5-dimethoxyphenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B3007236.png)
![5-(5,6-Dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-oxo-1,3-oxazolidine-5-carboxylic acid](/img/structure/B3007237.png)
![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B3007239.png)
![5-((4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B3007240.png)
![2-{[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl}benzoic acid](/img/structure/B3007243.png)
![3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3007244.png)





